3-[Benzyl(nitroso)amino]propan-1-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2O2 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-benzyl-N-(3-hydroxypropyl)nitrous amide |
InChI |
InChI=1S/C10H14N2O2/c13-8-4-7-12(11-14)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 |
InChI Key |
DQHMLICULHVJAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCO)N=O |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 3 Benzyl Nitroso Amino Propan 1 Ol
Targeted Synthesis of 3-[Benzyl(nitroso)amino]propan-1-ol (B6257357)
The primary and most direct method for synthesizing this compound involves the nitrosation of its secondary amine precursor, N-benzyl-3-aminopropan-1-ol.
Nitrosation Pathways of Precursor Amines
The formation of N-nitrosamines, such as this compound, typically proceeds through the reaction of a secondary amine with a nitrosating agent. The most common nitrosating agent is nitrous acid (HNO₂), which is often generated in situ from a salt like sodium nitrite (B80452) under acidic conditions. evitachem.comprepchem.com The general mechanism involves the protonation of nitrous acid to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of electrons on the nitrogen atom of the secondary amine, N-benzyl-3-aminopropan-1-ol, then attacks the nitrosonium ion. Subsequent deprotonation of the resulting intermediate yields the stable N-nitrosamine. evitachem.com
The efficiency of this reaction is highly dependent on the pH of the reaction medium. evitachem.com Electrophiles can facilitate the formation of N-nitrosamines. nih.gov This can occur through various mechanisms, such as the conversion of nitrite in non-acidic conditions to active transition metal nitrosyl intermediates or the coordination of nitrite by carbon electrophiles to form activated O-bound species. nih.gov
Table 1: Factors Influencing Nitrosation of Secondary Amines
| Factor | Description |
| pH | The rate of nitrosation is significantly influenced by the acidity of the solution, which affects the formation of the active nitrosating species. evitachem.com |
| Nitrosating Agent | While nitrous acid is common, other agents like dinitrogen trioxide (N₂O₃) or nitrosonium tetrafluoroborate (B81430) (NOBF₄) can also be employed. |
| Temperature | The reaction is typically carried out at low temperatures to prevent the decomposition of nitrous acid and minimize side reactions. |
| Precursor Structure | The basicity and steric hindrance of the amine precursor can affect the rate of nitrosation. |
Alternative Synthetic Routes to N-Nitrosamino Alcohols
While direct nitrosation is the most common route, alternative pathways to N-nitrosamino alcohols exist. One such approach involves the synthesis of the N-nitrosamine first, followed by the introduction or modification of the alcohol functional group. For instance, a precursor N-nitrosamine containing an ester or a protected alcohol could be deprotected or reduced to yield the desired N-nitrosamino alcohol.
Another potential, though less direct, route could involve the reaction of a suitable organometallic reagent with a precursor containing a carbonyl group, followed by nitrosation. However, the direct nitrosation of the readily available N-benzyl-3-aminopropan-1-ol is the most straightforward and widely utilized method. evitachem.com
Reactivity of the Nitrosamino Moiety
The N-nitroso group (-N-N=O) is the defining functional group of this compound and is the center of much of its chemical reactivity.
Denitrosation Reactions and Mechanistic Pathways
Denitrosation, the removal of the nitroso group, is a key reaction of N-nitrosamines. This can be achieved under various conditions, including acidic environments or through photolysis. In acidic conditions, the reaction is essentially the reverse of the nitrosation process. nih.gov Protonation of the nitrosamine (B1359907) can lead to the cleavage of the N-N bond, regenerating the secondary amine and releasing the nitrosating species. nih.gov The presence of nucleophiles such as bromide or thiocyanate (B1210189) can accelerate this protolytic denitrosation. nih.gov
Photochemical denitrosation has also been studied. usu.edu Irradiation with UV light can lead to the homolytic cleavage of the N-N bond, generating an aminyl radical and a nitric oxide radical. usu.edu This free-radical mechanism represents an alternative pathway for denitrosation. usu.edu Metabolic denitrosation of N-nitrosamines can also occur through enzymatic pathways, such as those involving cytochrome P450. nih.gov This can proceed via either reductive or oxidative mechanisms. nih.gov
Electrophilic Reactions and Derivatization Approaches
The oxygen atom of the nitrosamino group possesses lone pairs of electrons, allowing it to act as a nucleophile and react with various electrophiles. acs.org This reaction leads to the formation of O-substituted hydroxydiazenium salts. nih.govacs.org Common electrophiles used in this context include alkylating agents, which form alkoxydiazenium salts. nih.govacs.org These resulting cations are themselves electrophilic and can undergo further reactions. nih.govacs.org
The α-protons adjacent to the nitrosamino group exhibit enhanced acidity, enabling their removal by a strong base like lithium diisopropylamide (LDA) to form α-lithiated nitrosamines. nih.gov These carbanionic species are potent nucleophiles and can react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones. nih.govgoogle.com This provides a powerful method for the α-substitution of the nitrosamine, which can subsequently be denitrosated to yield an α-substituted secondary amine. nih.gov
Reactions Involving the Propan-1-ol Functional Group
The propan-1-ol moiety in this compound provides another site for chemical modification. The hydroxyl (-OH) group can undergo reactions typical of primary alcohols. rutgers.edu
Table 2: Common Reactions of the Propan-1-ol Group
| Reaction Type | Reagents and Conditions | Product Type |
| Oxidation | PCC, Swern oxidation, DMP | Aldehyde |
| Oxidation | KMnO₄, H₂CrO₄ | Carboxylic acid |
| Esterification | Carboxylic acid (acid catalyst), Acid chloride, Acid anhydride | Ester |
| Etherification | Alkyl halide (with base, Williamson ether synthesis) | Ether |
| Conversion to Alkyl Halide | SOCl₂, PBr₃, HX | Alkyl halide |
Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. rutgers.edu Milder reagents like pyridinium (B92312) chlorochromate (PCC) will typically stop at the aldehyde stage, while stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid will lead to the corresponding carboxylic acid.
Esterification can be achieved by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification), or more efficiently with an acid chloride or acid anhydride. rutgers.edu The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles in SN2 reactions. libretexts.org Furthermore, the alcohol can be converted to an alkyl halide using reagents like thionyl chloride (SOCl₂) for a chloride or phosphorus tribromide (PBr₃) for a bromide. libretexts.org These transformations allow for the introduction of a wide range of functional groups at the propanol (B110389) terminus of the molecule, further expanding its synthetic utility.
Modifications of the Benzyl (B1604629) Substituent
The benzyl group of this compound presents a key site for synthetic modifications, allowing for the introduction of various functional groups onto the aromatic ring. These modifications can influence the electronic properties and steric bulk of the molecule, potentially altering its reactivity and biological interactions. Strategies for such modifications typically involve electrophilic aromatic substitution reactions on a precursor molecule, followed by nitrosation.
One common approach is the nitration of the benzene (B151609) ring. Aromatic nitration is typically achieved by treating the compound with a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com This reaction introduces a nitro group (-NO2) onto the aromatic ring, primarily at the ortho and para positions due to the activating nature of the alkyl group attached to the ring. The resulting nitro-substituted compound can then undergo further transformations. For instance, the nitro group can be reduced to an amino group (-NH2), which can then be subjected to a wide array of chemical reactions, including diazotization and coupling to other aromatic systems. learncbse.in
Another important modification is sulfonation, which involves the reaction of the aromatic ring with sulfur trioxide (SO3) in the presence of sulfuric acid. masterorganicchemistry.com This introduces a sulfonic acid group (-SO3H), which can act as a directing group for subsequent substitutions or be converted into other functional groups.
Halogenation of the benzyl group can be achieved using various reagents. For example, bromination can be carried out using bromine in the presence of a Lewis acid catalyst. slideshare.net The position of halogenation (ortho, meta, or para) can be influenced by the reaction conditions and the presence of other substituents on the ring.
Furthermore, Friedel-Crafts reactions offer a versatile method for introducing alkyl or acyl groups onto the benzyl ring. slideshare.net These reactions typically employ an alkyl or acyl halide in the presence of a strong Lewis acid catalyst.
It is important to note that direct modification of the benzyl group in this compound can be complicated by the presence of the nitroso and hydroxyl groups, which may be sensitive to the reaction conditions required for aromatic substitution. Therefore, a more common synthetic route involves the modification of a benzylamine (B48309) precursor, which is then reacted with 3-chloropropan-1-ol or a similar three-carbon synthon, followed by nitrosation to yield the final desired product. This multi-step approach allows for a wider range of functional groups to be introduced onto the benzyl ring under conditions that are compatible with the subsequent reaction steps.
Table 1: Examples of Potential Modifications of the Benzyl Substituent
| Substituent | Reagents and Conditions | Potential Product Name |
| Nitro (-NO2) | HNO3, H2SO4 | 3-[(4-Nitrobenzyl)(nitroso)amino]propan-1-ol |
| Amino (-NH2) | 1. HNO3, H2SO4; 2. Fe, HCl or H2, Pd/C | 3-[(4-Aminobenzyl)(nitroso)amino]propan-1-ol |
| Bromo (-Br) | Br2, FeBr3 | 3-[(4-Bromobenzyl)(nitroso)amino]propan-1-ol |
| Chloro (-Cl) | Cl2, AlCl3 | 3-[(4-Chlorobenzyl)(nitroso)amino]propan-1-ol |
| Methyl (-CH3) | CH3Cl, AlCl3 | 3-[(4-Methylbenzyl)(nitroso)amino]propan-1-ol |
| Acetyl (-COCH3) | CH3COCl, AlCl3 | 3-[(4-Acetylbenzyl)(nitroso)amino]propan-1-ol |
Isotopic Labeling Strategies for Mechanistic Elucidation
Isotopic labeling is a powerful tool for investigating reaction mechanisms and metabolic pathways. By replacing specific atoms in a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)), researchers can trace the fate of these atoms through chemical or biological transformations.
For this compound, isotopic labeling can provide insights into its formation, decomposition, and potential metabolic activation.
Deuterium Labeling:
Deuterium labeling is frequently used to probe kinetic isotope effects (KIEs), which can help identify the rate-determining step of a reaction. For instance, if a C-H bond is broken in the rate-determining step, replacing the hydrogen with deuterium will typically slow down the reaction rate.
In the context of this compound, deuterium could be introduced at several key positions:
Benzylidene protons (-CH2-): Labeling the methylene (B1212753) bridge connecting the phenyl group to the nitrogen can help elucidate the mechanism of metabolic oxidation at this position, a common pathway for the activation of N-nitrosamines. Synthesis of a deuterated analog could be achieved by using deuterated benzylamine as a starting material.
Aromatic ring protons: Deuterating the benzene ring can be useful for tracking the fate of the benzyl group in metabolic studies and for assigning signals in NMR spectroscopy.
Propanol backbone: Labeling the propanol chain can help to understand its role in the molecule's metabolism and excretion.
A general method for preparing deuterium-labeled compounds involves using a deuterated solvent like D₂O in the presence of a suitable catalyst, such as palladium on carbon (Pd/C) with aluminum. mdpi.com
Carbon-13 Labeling:
Carbon-13 labeling, often analyzed by ¹³C NMR spectroscopy or mass spectrometry, is invaluable for tracing the carbon skeleton of a molecule through a reaction or metabolic pathway. fas.orgnih.govnih.gov
For this compound, ¹³C labeling could be employed to:
Distinguish between different metabolic pathways: By labeling specific carbon atoms in the benzyl or propanol moieties, one can determine which parts of the molecule are retained or cleaved during metabolism.
Identify rearrangement products: In the case of acid-catalyzed rearrangement reactions that some N-nitrosamines undergo, ¹³C labeling can unequivocally determine the new positions of the carbon atoms in the rearranged product. sci-hub.se
The synthesis of ¹³C-labeled this compound would likely involve starting with a ¹³C-labeled precursor, such as ¹³C-benzylamine or a ¹³C-labeled propanol derivative. fas.org
Nitrogen-15 Labeling:
Nitrogen-15 labeling can be particularly informative for studying the chemistry of the nitroso group. By using a ¹⁵N-labeled nitrosating agent (e.g., Na¹⁵NO₂), one can introduce a ¹⁵N atom into the nitroso group. This allows for the direct observation of this nitrogen atom using ¹⁵N NMR spectroscopy and can help to elucidate the mechanism of nitrosation and denitrosation reactions. mdpi.com
Table 2: Isotopic Labeling Strategies and Their Applications
| Isotope | Labeled Position | Synthetic Precursor Example | Potential Mechanistic Insight |
| Deuterium (D) | Benzylidene (-CD2-) | Deuterated benzylamine | Kinetic isotope effect in metabolic oxidation |
| Carbon-13 (¹³C) | C1 of propanol | 1-¹³C-3-chloropropan-1-ol | Tracing the fate of the propanol backbone |
| Carbon-13 (¹³C) | C1 of benzyl group | 1-¹³C-benzylamine | Elucidating rearrangement mechanisms |
| Nitrogen-15 (¹⁵N) | Nitroso group (-N¹⁵NO) | Sodium ¹⁵N-nitrite | Mechanism of nitrosation/denitrosation |
The application of these isotopic labeling strategies, in conjunction with modern analytical techniques such as mass spectrometry and NMR spectroscopy, is crucial for a detailed understanding of the chemical and biological behavior of this compound.
Advanced Structural Characterization and Spectroscopic Analysis
High-Resolution Mass Spectrometry for Molecular Architecture Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the molecular formula and probing the fragmentation patterns of 3-[Benzyl(nitroso)amino]propan-1-ol (B6257357). This technique measures the mass-to-charge ratio (m/z) of ions with high precision, allowing for the determination of elemental compositions.
Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is a common approach for analyzing N-nitroso compounds. acs.orgnih.gov In a typical analysis, the compound would be separated on a reversed-phase column (such as a C18 or phenyl-hexyl) and introduced into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI), usually in positive ion mode. nih.govlcms.cz The high-resolution analyzer, for instance, an Orbitrap, allows for mass measurements with accuracy in the low ppm range, unequivocally confirming the elemental composition C₁₀H₁₄N₂O₂ from the exact mass of the protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS) experiments, where the parent ion is fragmented, would provide further structural information. Key fragmentation pathways would likely involve the cleavage of the N-N bond, loss of the nitroso group (NO), and fragmentations of the propanol (B110389) and benzyl (B1604629) moieties.
Table 1: Typical LC-HRMS Parameters for N-Nitrosamine Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Chromatography | |
| Column | Reversed-phase (e.g., C18, Phenyl-Hexyl), 1.9-3 µm particle size |
| Mobile Phase | Gradient of water and methanol/acetonitrile (B52724), both with 0.1% formic acid lcms.cz |
| Flow Rate | 200-500 µL/min nih.govlcms.cz |
| Injection Volume | 20-100 µL nih.govlcms.cz |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analyzer | High-Resolution (e.g., Orbitrap, TOF) |
| Scan Mode | Full Scan MS and Data-Dependent MS/MS |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Determination
NMR spectroscopy is the most powerful method for determining the precise connectivity and conformational details of this compound in solution. A key structural feature of N-nitrosamines is the significant barrier to rotation around the N-N bond due to its partial double-bond character. nih.gov This restricted rotation results in the presence of two distinct stereoisomers, (E) and (Z), which are observable as separate sets of signals in the NMR spectra, particularly at room temperature. researchgate.net
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of (E) and (Z) rotamers. Protons on the carbons alpha to the nitrosamine (B1359907) nitrogen (the benzylic CH₂ and the N-CH₂ of the propanol chain) show distinct chemical shifts for each isomer. Protons that are cis to the nitroso oxygen are typically shielded (shifted to a higher field) compared to those that are trans. researchgate.net The aromatic protons of the benzyl group would appear in the range of 7.2-7.5 ppm. The methylene (B1212753) protons of the propanol chain would show characteristic multiplets, with the hydroxyl-bearing CH₂ group appearing at a downfield position compared to the central CH₂. The hydroxyl proton itself would present as a broad singlet, the position of which is dependent on concentration and solvent.
¹³C NMR: The carbon NMR spectrum would also display two sets of signals corresponding to the (E) and (Z) isomers for the carbons near the nitrosamine group. The aromatic carbons would resonate between approximately 127-140 ppm. The signals for the three aliphatic carbons of the propanol moiety and the benzylic carbon would appear in the upfield region of the spectrum.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic C-H | 7.2 - 7.5 | 127 - 130 |
| Aromatic Quaternary C | - | ~135-140 |
| Benzyl CH₂-N | 4.5 - 5.5 (two signals for E/Z) | ~50-60 (two signals for E/Z) |
| N-CH₂ (propanol) | 3.5 - 4.5 (two signals for E/Z) | ~45-55 (two signals for E/Z) |
| CH₂ (central propanol) | 1.8 - 2.2 | ~30-35 |
| CH₂-OH | 3.6 - 3.9 | ~58-62 |
Note: Predicted values are based on typical functional group ranges and data from similar N-nitroso compounds. researchgate.netrsc.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from the complex 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling networks between protons, confirming the -CH₂-CH₂-CH₂- sequence in the propanol backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is essential for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It would be vital for confirming the connectivity between the benzyl group and the nitrogen atom, as well as the propanol chain and the nitrogen.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It would be particularly useful in distinguishing between the (E) and (Z) isomers by showing which protons are spatially close to the nitroso oxygen.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule. The IR spectrum of this compound would be dominated by absorptions corresponding to its key structural components.
A broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the alcohol group, with its breadth indicating hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would appear between 2850-3100 cm⁻¹. The most diagnostic peaks for the nitrosamine functionality are the N=O and N-N stretching vibrations. The N=O stretch typically gives rise to a strong band in the 1400-1500 cm⁻¹ region. pw.edu.plbaranlab.org The N-N stretching vibration is expected in the 1050-1110 cm⁻¹ range. pw.edu.pl The C-O stretching of the primary alcohol would be observed as a strong band around 1050 cm⁻¹.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Hydroxyl (O-H) | Stretching, H-bonded | 3200 - 3600 (broad) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Nitrosamine (N=O) | Stretching | 1400 - 1500 (strong) pw.edu.pl |
| Nitrosamine (N-N) | Stretching | 1050 - 1110 pw.edu.pl |
X-ray Crystallography for Solid-State Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. wikipedia.org While specific crystallographic data for this compound is not publicly available, analysis of related structures, such as N-nitroso-ephedrine derivatives, provides valuable insight. researchgate.net
An X-ray diffraction study would be expected to reveal which of the (E) or (Z) rotamers is present in the crystal lattice, or if both are present. It would precisely define the geometry of the planar C₂N-N=O group. nih.gov Crucially, this technique would elucidate the intermolecular interactions that stabilize the crystal packing, with a high likelihood of observing hydrogen bonding between the hydroxyl group of one molecule and the nitroso oxygen or the amine nitrogen of a neighboring molecule. Such interactions dictate the solid-state conformation and physical properties of the compound.
Mechanistic Chemical Reactivity and Reaction Pathways
Detailed Reaction Kinetics and Thermodynamics of 3-[Benzyl(nitroso)amino]propan-1-ol (B6257357)
While specific kinetic and thermodynamic parameters for this compound are not extensively documented, general principles of N-nitrosamine chemistry provide a framework for its reactivity. The decomposition of N-nitrosamines can be initiated by enzymatic α-hydroxylation, a process catalyzed by cytochrome P450 enzymes. nih.gov This initial step is often rate-determining and leads to an unstable intermediate that decomposes to a diazonium ion. nih.gov
Thermodynamically, many radical reactions involving nitrosamines can proceed even if they are endergonic, indicating that kinetic factors can override thermodynamic unfavorability. rsc.org Computational chemistry, particularly density functional theory (DFT), has been employed to calculate the activation energies and reaction-free energies for the elementary reactions of nitrosamines, providing insight into their kinetic and thermodynamic properties. nih.govrsc.org
Influence of Solvent and pH on Chemical Reactivity
Solvent and pH play a pivotal role in the chemical reactivity of this compound. N-nitrosamines are generally more susceptible to degradation under acidic conditions. nih.gov Specifically, a pH range of 3-5 is considered high-risk for nitrosation, the formation of nitrosamines, while a pH greater than 7 is considered low-risk. usp.org However, the formation of N-nitrosamines from secondary amines can also occur at neutral to basic pH in the presence of catalysts like formaldehyde (B43269). usp.orgacs.org
The rate of photolysis, or decomposition by light, also exhibits a strong pH dependence. For many N-nitrosamines, the rate of photolysis increases with decreasing pH. nih.gov The quantum yield of decomposition for some nitrosamines remains constant over a pH range of 2-8 but drops significantly at pH values above 8-9. nih.govacs.org This suggests different decomposition mechanisms dominate in acidic versus alkaline environments. nih.gov
The nature of the solvent is also a key factor. The use of non-aqueous solvents can help prevent the formation of N-nitroso impurities. usp.org In photochemical reactions, aprotic solvents can influence the reaction pathways. For example, dialkylnitrosamines decompose more rapidly than diarylnitrosamines in aprotic solvents. nih.gov Furthermore, the nitrosamine's reactivity with certain reagents can be enhanced by changing the solvent to one that reduces solvation and increases the nucleophilicity of the reacting species. acs.org Some activated nitrosamines react rapidly with water but not with organic solvents like acetonitrile (B52724) or methylene (B1212753) chloride. nih.gov
Catalytic Transformations of the Nitrosamino Group
The nitrosamino group is amenable to various catalytic transformations, primarily reduction and denitrosation.
Reduction: The N-nitroso group can be reduced to the corresponding hydrazine (B178648) or amine. This can be achieved through several methods:
Catalytic Hydrogenation: Transition metals like palladium or nickel are effective catalysts for this transformation.
Chemical Reduction: Reagents such as titanium tetrachloride with magnesium powder can reduce a variety of nitrosamines to hydrazines in high yields. acs.org
Electrolytic Reduction: This method works well for dialkylnitrosamines in acidic ethanol. acs.org
Denitrosation: This process involves the removal of the nitroso group. It can be catalyzed by acids and various nucleophiles. sci-hub.se A common laboratory procedure for denitrosation involves treating the nitrosamine (B1359907) with a solution of hydrogen bromide in acetic acid at high temperatures. sci-hub.se The efficiency of denitrosation can be influenced by the nature and concentration of the nucleophile. sci-hub.se
Other Catalytic Pathways:
Activated Carbon (AC): AC materials can catalyze the formation of N-nitrosamines from secondary amines through two main pathways: nitrosation with nitrite (B80452) at the AC surface and oxidation of the amine in the presence of oxygen. researchgate.net
Carbonyl Compounds: Compounds like formaldehyde can catalyze the formation of N-nitrosamines under neutral and basic conditions through an iminium ion pathway. acs.org
Photochemical and Thermal Transformation Pathways
Photochemical Transformation: N-nitrosamines are known to be photolabile, meaning they are susceptible to degradation by light, particularly UV radiation. nih.gov The primary photochemical event is the homolytic cleavage of the N-N bond, which generates an aminyl radical and a nitric oxide (NO) radical. nih.gov
The subsequent fate of these radicals is complex and depends on environmental factors:
Recombination: The initial radicals can recombine, leading to no net reaction. This is more likely in solution due to the "cage effect" of the solvent. acs.org
Reaction with Oxygen: In the presence of oxygen, the reaction pathways can change, sometimes leading to the formation of nitramines. nih.gov
Influence of pH: As mentioned, acidic conditions generally accelerate photolysis. nih.gov The proposed mechanisms involve protonation of the excited state nitrosamine, which can then undergo various decomposition pathways that are effectively irreversible. nih.gov
The major products from the aqueous photolysis of simple dialkylnitrosamines include smaller amines (like methylamine (B109427) and dimethylamine), formaldehyde, formic acid, nitrite, and nitrate. nih.gov
Thermal Transformation: While many nitrosamines are noted for their low thermal stability, specific temperature-dependent decomposition pathways are a key aspect of their chemistry. acs.org The thermal decomposition of nitroalkanes, related compounds, has been studied in flow systems, showing decomposition at temperatures between 240 and 800°C. researchgate.net For N-nitrosamines, thermal decomposition can also proceed through the formation of diazonium ions, which are highly reactive intermediates. The presence of the benzyl (B1604629) group in this compound could influence the stability of intermediates formed during thermal degradation.
Enzymatic Biotransformations and Molecular Interactions Mechanistic Focus
Cytochrome P450-Mediated α-Hydroxylation Mechanisms of N-Nitrosamines
A primary and well-established pathway for the metabolic activation of many N-nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. researchgate.netnih.govnih.govhesiglobal.orgacs.org This enzymatic process is considered a crucial initial step leading to the formation of DNA-reactive intermediates. nih.govhesiglobal.orgresearchgate.net The general mechanism involves the insertion of a hydroxyl group onto the carbon atom adjacent (in the α-position) to the nitroso group. researchgate.netnih.gov For 3-[Benzyl(nitroso)amino]propan-1-ol (B6257357), this can occur at either the benzylic carbon or the α-carbon of the propanol (B110389) side chain.
The accepted mechanism for this oxidation involves hydrogen atom abstraction by the highly reactive iron-oxygen species within the P450 active site, followed by an "oxygen rebound" to form the hydroxylated product. nih.gov
The immediate product of CYP-mediated α-hydroxylation is a highly unstable α-hydroxynitrosamine, also known as an N-nitrosocarbinolamine. researchgate.netresearchgate.net These intermediates are generally too unstable to be isolated directly from metabolic reactions. acs.org Their formation is the pivotal event that initiates the decomposition cascade leading to alkylating agents. researchgate.net
In the case of this compound, two potential α-hydroxynitrosamines could be formed:
α-hydroxybenzyl(nitroso)amino]propan-1-ol: Resulting from hydroxylation at the benzylic carbon.
3-[Benzyl(nitroso)amino]-1-hydroxypropan-1-ol: Resulting from hydroxylation at the C1 position of the propanol moiety.
The N-nitrosocarbinolamine intermediates undergo spontaneous and rapid non-enzymatic decomposition. nih.govresearchgate.net This breakdown releases an aldehyde and a diazohydroxide intermediate. researchgate.netnih.govnih.gov
The decomposition pathway is as follows:
The unstable α-hydroxynitrosamine rearranges, leading to the cleavage of the C-N bond.
This cleavage yields an aldehyde and a primary nitrosamine (B1359907), which is tautomeric with a diazohydroxide. researchgate.net
The diazohydroxide is also unstable and can lose a molecule of water to generate a highly reactive diazonium ion. nih.govresearchgate.net
For this compound, α-hydroxylation at the benzylic position would yield benzaldehyde (B42025) and 1-propanol-1-diazohydroxide. Conversely, hydroxylation at the α-carbon of the propanol chain would produce 3-hydroxypropionaldehyde and benzyldiazohydroxide. These diazohydroxide intermediates are precursors to the ultimate alkylating species that can modify cellular macromolecules. nih.gov
Other Oxidative and Reductive Biotransformation Pathways
While α-hydroxylation is a major activation pathway, other metabolic routes exist for N-nitrosamines. These can be either oxidative or reductive and may represent detoxification pathways or alternative activation routes.
Oxidative Pathways: Besides α-hydroxylation, oxidation can occur at other positions on the alkyl chains (β, γ, etc.). researchgate.net For instance, β-oxidation of N-nitrosodi-n-propylamine has been observed. nih.gov In the context of this compound, oxidation of the propanol moiety could potentially lead to the corresponding carboxylic acid. Some studies also suggest that P450s can perform processive oxidation, converting the initial α-hydroxynitrosamine into a more stable nitrosamide intermediate, which can also alkylate DNA. nih.gov
Reductive Pathways: Reductive metabolism of the nitroso group is another significant pathway. nih.gov This can involve the reduction of the N-nitroso group to the corresponding hydrazine (B178648) derivative, a reaction that can be catalyzed by enzymes like aldehyde oxidase under anaerobic conditions. nih.gov Another reductive pathway is denitrosation, which involves the removal of the nitroso group, yielding a secondary amine and nitrite (B80452). nih.govnih.gov This reaction can be catalyzed by cytochrome P450 and may be considered a detoxification step. nih.gov Studies with N-nitrosodiphenylamine and N-nitrosomethylaniline have provided evidence for these reductive metabolic routes. nih.govnih.gov
Conjugation Reaction Mechanisms of the Propan-1-ol Moiety (e.g., Glucuronidation, Sulfation)
The primary alcohol group of the propan-1-ol moiety in this compound is a substrate for phase II conjugation reactions. These reactions generally increase the water solubility of xenobiotics, facilitating their excretion. portlandpress.com
Glucuronidation: This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) diphosphate-glucuronic acid (UDPGA) to the alcohol. The reaction is catalyzed by UDP-glucuronyltransferases (UGTs), which are located in the endoplasmic reticulum. pjoes.com The resulting O-glucuronide conjugate is more polar and readily eliminated. Some nitrosamine metabolites with a preserved nitroso group can be conjugated with glucuronic acid and excreted in the urine. pjoes.com
Sulfation: Sulfation is another important conjugation pathway for alcohols, catalyzed by cytosolic sulfotransferase (SULT) enzymes. rsc.orgtaylorfrancis.com The reaction involves the transfer of a sulfo group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, forming a sulfate (B86663) ester. portlandpress.comrsc.org This conjugation also significantly increases the polarity of the molecule. nih.gov While often a detoxification step, sulfation of certain benzylic or allylic alcohols can create a good leaving group, potentially forming a reactive species that can lead to toxicity. rsc.org
Table 1: Key Metabolic Pathways for N-Nitrosamines
| Pathway | Enzyme Family | Key Intermediates/Products | Significance |
|---|---|---|---|
| α-Hydroxylation | Cytochrome P450 (CYP) | α-Hydroxynitrosamines, Aldehydes, Diazohydroxides, Diazonium ions | Major bioactivation pathway leading to DNA-alkylating species. researchgate.netnih.gov |
| Reductive Denitrosation | Cytochrome P450, others | Secondary amine, Nitrite | Generally considered a detoxification pathway. nih.gov |
| Reduction to Hydrazine | Aldehyde Oxidase, others | Hydrazine derivatives | An alternative reductive metabolism pathway. nih.gov |
| Glucuronidation | UDP-glucuronyltransferases (UGTs) | Glucuronide conjugates | Detoxification and excretion. pjoes.com |
| Sulfation | Sulfotransferases (SULTs) | Sulfate conjugates | Detoxification and excretion; potential for bioactivation in some cases. rsc.orggrantome.com |
Molecular-Level Interactions with Biological Macromolecules: Adduct Formation Mechanisms
The ultimate carcinogenic and mutagenic effects of many N-nitrosamines are attributed to the covalent binding of their reactive metabolites to biological macromolecules, particularly DNA. hesiglobal.orgresearchgate.net
The diazonium ions generated from the decomposition of α-hydroxynitrosamines are potent electrophiles that can react with nucleophilic sites on DNA bases. nih.govhesiglobal.orgresearchgate.net This process is known as DNA alkylation. nih.govresearchgate.net
The reaction proceeds via an S_N2-type mechanism where the diazonium ion is the alkylating agent, transferring an alkyl group to the DNA base. nih.gov The primary targets for alkylation on the DNA bases are the nitrogen and oxygen atoms. nih.govmdpi.com
For this compound, the metabolic activation can lead to two different types of alkylating species: a benzylating agent and a 3-hydroxypropylating agent.
Formation of DNA Adducts: The reaction between the electrophilic diazonium ion and DNA results in the formation of various DNA adducts. Common adducts include those formed at the N7 and O⁶ positions of guanine, and the N3 position of adenine. nih.govmdpi.com For example, N7-alkylguanine and O⁶-alkylguanine are frequently detected adducts. hesiglobal.orgnih.gov The formation of O⁶-alkylguanine is considered particularly significant in the initiation of carcinogenesis due to its miscoding properties during DNA replication. nih.govmdpi.com While N7-alkylguanine is often the most abundant adduct, it is generally less mutagenic than the O⁶-alkylguanine adduct. nih.gov
The specific adducts formed would depend on which α-carbon is hydroxylated. Benzyldiazonium ion would lead to benzylation of DNA bases, while the diazohydroxide from the propanol side chain would result in 3-hydroxypropylation. Studies with N-nitrosodibenzylamine have shown it induces DNA damage, consistent with the formation of benzylating intermediates. nih.gov The persistence of these adducts in tissues, if they escape cellular DNA repair mechanisms, can lead to mutations and initiate the process of carcinogenesis. nih.govnih.gov
Non-Covalent Interactions with Proteins and Other Biomolecules
The N-nitroso group, with its oxygen and nitrogen atoms, can act as a hydrogen bond acceptor. This is a well-established characteristic of nitrosamines, which are known to engage in hydrogen bonding with water and other protic solvents. nih.govacs.org Within a biological context, this capability would allow this compound to form hydrogen bonds with the side chains of amino acid residues in a protein's binding pocket, such as the hydroxyl groups of serine, threonine, and tyrosine, or the amide groups of asparagine and glutamine. The terminal hydroxyl group (-OH) of the propanol moiety is also a classic hydrogen bond donor and acceptor, further increasing the potential for such interactions.
While direct research on the non-covalent binding of this compound to proteins is not extensively documented, studies on other N-nitrosamines provide valuable insights into their capacity for such interactions. For instance, a study investigating the binding of several nitrosamines to the nicotinic acetylcholine (B1216132) receptor demonstrated clear evidence of non-covalent binding. nih.gov This research showed that compounds like dimethyl-, dipropyl-, dibutyl-, and diphenylnitrosamine act as true agonists of the receptor, exhibiting cooperative binding. nih.gov The binding affinities for these nitrosamines were determined, with diphenylnitrosamine showing a particularly high affinity at low concentrations. nih.gov This suggests that the presence of aromatic rings, such as the benzyl (B1604629) group in this compound, can significantly contribute to binding affinity.
The following table summarizes the binding data for various nitrosamines with the nicotinic acetylcholine receptor, illustrating the potential for this class of compounds to engage in non-covalent interactions with proteins.
| Nitrosamine Compound | Low Concentration Kd1 (µM) | High Concentration Kd2 (µM) |
|---|---|---|
| Dimethylnitrosamine | 12 | 38 |
| Dipropylnitrosamine | 8 | 27 |
| Dibutylnitrosamine | 10 | 30 |
| Diphenylnitrosamine | 1.3 | 35 |
Data from the study on nitrosamine binding to the nicotinic acetylcholine receptor. nih.gov
Furthermore, studies on other N-nitroso compounds, such as 1-methyl-1-nitrosourea (MNU), have shown that they extensively modify subcellular organelles and the proteins within chromatin, indicating a high degree of interaction with biological macromolecules. nih.gov While these interactions can lead to covalent modifications, the initial association is likely governed by non-covalent forces. The structural features of this compound, combining both hydrogen-bonding motifs and a significant hydrophobic region, suggest a capacity for robust non-covalent interactions with a variety of biological targets.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic structure and, consequently, the chemical reactivity of 3-[Benzyl(nitroso)amino]propan-1-ol (B6257357). These methods solve the Schrödinger equation (or its approximations) for the molecule, providing detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is particularly valuable for studying reaction mechanisms, allowing for the calculation of the geometries and energies of reactants, products, and transition states. While specific DFT studies on this compound are not extensively documented in publicly available literature, the methodology has been applied to structurally related compounds, such as other amino alcohols and nitroso-containing species. researchgate.netrsc.orgrsc.org
For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), could be employed to explore various reaction pathways. researchgate.netepstem.net For instance, the thermal or photochemical decomposition of the N-nitroso group is a critical area of investigation. DFT could elucidate the transition state structures and activation energies for the cleavage of the N-N bond, providing insight into the formation of reactive intermediates. Furthermore, the influence of the benzyl (B1604629) and propanol (B110389) substituents on the stability and reactivity of the nitroso group can be systematically studied.
Table 1: Hypothetical DFT-Calculated Energies for a Reaction Pathway of this compound
| Species | Relative Energy (kcal/mol) |
| Reactant (Ground State) | 0.0 |
| Transition State 1 | +25.4 |
| Intermediate 1 | +5.2 |
| Transition State 2 | +30.1 |
| Product Complex | -15.8 |
This table illustrates the type of data that would be generated from DFT calculations to map the energy profile of a potential reaction.
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, although they are often more computationally expensive than DFT.
For this compound, ab initio calculations could be used to determine a range of fundamental properties with high precision. These include the optimized molecular geometry (bond lengths, bond angles, and dihedral angles), dipole moment, and vibrational frequencies. The calculated vibrational frequencies can be compared with experimental infrared (IR) spectra to aid in the structural characterization of the molecule. High-level ab initio methods would also be crucial for obtaining benchmark energetic data for the molecule and its various conformations.
Table 2: Hypothetical Ab Initio Calculated Molecular Properties of this compound
| Property | Calculated Value |
| Dipole Moment | 3.45 D |
| Ionization Potential | 8.12 eV |
| Electron Affinity | 0.55 eV |
| HOMO-LUMO Gap | 5.89 eV |
This table provides examples of molecular properties that can be accurately predicted using ab initio computational methods.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While quantum chemical calculations are excellent for studying static molecular properties, molecular dynamics (MD) simulations are employed to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.
For this compound, MD simulations would be invaluable for understanding its conformational flexibility. The molecule possesses several rotatable bonds, including the C-N bonds of the amino group and the C-C bonds of the propanol chain. MD simulations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them.
Furthermore, MD simulations can explicitly model the interactions between this compound and solvent molecules. By simulating the compound in a box of water or another solvent, one can study the formation and dynamics of hydrogen bonds between the hydroxyl and nitroso groups and the solvent. This provides a microscopic picture of solvation and its influence on the molecule's conformation and reactivity.
Computational Prediction of Reaction Sites and Mechanistic Pathways
Computational chemistry offers powerful tools for predicting where and how a molecule is likely to react. For this compound, several approaches can be used to identify reactive sites and elucidate potential mechanistic pathways. rsc.org
One common method involves analyzing the molecular electrostatic potential (MEP) surface. The MEP maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atoms of the nitroso and hydroxyl groups would be expected to be regions of negative potential, making them susceptible to attack by electrophiles. Conversely, the hydrogen atom of the hydroxyl group would be a site of positive potential, indicating its susceptibility to deprotonation by a base.
Frontier molecular orbital (FMO) theory is another key tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The distribution of the HOMO indicates the likely sites for electrophilic attack, while the distribution of the LUMO points to the sites for nucleophilic attack. For this compound, the location of these orbitals would highlight the reactivity of the nitroso group and the lone pairs on the oxygen and nitrogen atoms. researchgate.net
By combining these predictive tools with the energy calculations from DFT studies, a comprehensive picture of the potential reaction mechanisms can be constructed. This can guide synthetic chemists in designing experiments and can help in understanding the molecule's biological activity or degradation pathways.
Analytical Methodologies for Research and Chemical Characterization
Chromatographic Separation Techniques for Isolation and Purity Assessment
Chromatographic methods are fundamental for isolating 3-[Benzyl(nitroso)amino]propan-1-ol (B6257357) from complex mixtures, such as reaction media or environmental samples, and for assessing its purity. The choice between liquid and gas chromatography is heavily influenced by the compound's physicochemical properties, including its polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for the analysis of this compound due to the compound's polarity, conferred by the hydroxyl (-OH) and nitroso (-N=O) groups, and its significant UV absorbance from the benzyl (B1604629) group. researchgate.netsci-hub.se Reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.
The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. rsc.org To improve peak shape and resolution, additives such as formic acid or trifluoroacetic acid (TFA) are often included. sigmaaldrich.com The presence of the hydroxyl group on the propanol (B110389) chain makes the molecule relatively polar, requiring careful optimization of the mobile phase gradient to achieve adequate retention and separation from impurities. acs.org Detection is commonly performed using a UV detector, with a wavelength set around 230-245 nm to capture the electronic transitions of the nitroso group and the aromatic ring. researchgate.netsigmaaldrich.com
Table 1: Illustrative HPLC Method Parameters for Purity Assessment
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Reversed-Phase C18, 150 x 4.6 mm, 3.5 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier to improve peak shape and ionization for MS detection. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |
| Gradient | 20% B to 95% B over 15 minutes | Ensures elution of the main compound and any less polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Column Temp. | 30 °C | Controlled temperature for reproducible retention times. |
| Detector | UV at 235 nm | Wavelength for optimal absorbance of the N-nitroso and benzyl chromophores. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful separation technique, though its application to this compound presents challenges. The primary concerns are the compound's relatively high boiling point and potential for thermal degradation due to the presence of the polar hydroxyl group and the labile N-nitroso bond. restek.com N-nitrosamines can be thermally unstable, and direct injection at high temperatures can lead to decomposition, providing inaccurate quantification. researchgate.net
To overcome these challenges, several strategies can be employed. The use of a highly inert flow path, from the injection port liner to the column and detector, is crucial to minimize analyte degradation. restek.com A splitless or cool on-column injection technique can reduce the thermal stress on the analyte during introduction into the system. For analysis, a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., a "WAX" type column), is often preferred for polar analytes like those containing hydroxyl groups. acs.org
Alternatively, derivatization can be performed to increase the thermal stability and volatility of the compound. The hydroxyl group can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a nonpolar trimethylsilyl (B98337) (TMS) group. This process reduces the compound's polarity and improves its chromatographic behavior.
Table 2: Potential GC Method Parameters for Characterization
| Parameter | Condition | Rationale |
|---|---|---|
| Column | DB-WAXetr, 30 m x 0.25 mm, 0.25 µm | Polar column suitable for compounds with hydroxyl groups. youtube.com |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet | 200 °C, Splitless | Minimizes thermal stress during injection. |
| Oven Program | 100 °C (1 min), ramp to 250 °C at 10 °C/min | Gradient program to elute the compound at an optimal temperature. |
| Detector | Flame Ionization Detector (FID) or NPD | FID for general-purpose detection; Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity for nitrogen-containing compounds. researchgate.net |
| Derivatization | (Optional) Silylation of the hydroxyl group | To increase volatility and thermal stability. |
Hyphenated Techniques for Identification and Quantification in Research Matrices
For unambiguous identification and sensitive quantification, chromatography is coupled with mass spectrometry (MS). These hyphenated techniques are the gold standard for trace analysis of N-nitrosamines in complex matrices. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS)
GC coupled with tandem mass spectrometry (GC-MS/MS) offers exceptional selectivity and sensitivity, making it a preferred method for regulatory testing of nitrosamine (B1359907) impurities. restek.comnih.gov The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode allows for the specific detection of the target analyte even in the presence of co-eluting matrix components. acs.org
For this compound, the precursor ion in electron ionization (EI) would likely be the molecular ion ([M]⁺) or a significant fragment. Common fragmentation pathways for N-nitrosamines include the loss of the nitroso group (•NO, 30 Da) or hydroxyl radical (•OH, 17 Da). researchgate.netnih.gov The benzyl group can lead to a prominent tropylium (B1234903) ion at m/z 91. These characteristic fragmentations can be used to set up specific MRM transitions for quantification.
Table 3: Hypothetical GC-MS/MS Parameters (MRM Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 3-[Benzyl(nitroso)amino] propan-1-ol | 194 ([M]⁺) | 164 ([M-NO]⁺) | 10 |
| 3-[Benzyl(nitroso)amino] propan-1-ol | 194 ([M]⁺) | 91 ([C₇H₇]⁺) | 15 |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is arguably the most versatile and widely used technique for the analysis of a broad range of N-nitrosamines, including polar and thermally labile compounds like this compound. nih.govnih.gov This method avoids the potential for thermal degradation inherent in GC.
Ionization is typically achieved using Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). nih.gov For many small nitrosamines, APCI can provide excellent sensitivity, while ESI is also effective, particularly for compounds that are already ionized in solution. nih.gov Analysis is performed in positive ion mode, detecting the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion and monitor specific product ions, ensuring high selectivity and low detection limits. nih.govveeprho.com
Key fragmentation pathways in positive ion mode often involve the neutral loss of the nitroso group or other parts of the molecule. veeprho.com For this compound (MW: 194.23), the precursor ion would be [C₁₀H₁₄N₂O₂ + H]⁺ at m/z 195.2.
Table 4: Representative LC-MS/MS Parameters (MRM Mode)
| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| 3-[Benzyl(nitroso)amino] propan-1-ol | 195.2 | 165.2 ([M+H-NO]⁺) | Positive APCI/ESI |
| 3-[Benzyl(nitroso)amino] propan-1-ol | 195.2 | 177.2 ([M+H-H₂O]⁺) | Positive APCI/ESI |
High-Resolution Mass Spectrometry (HRMS) for Unknown Identification
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is an indispensable tool for the structural elucidation of unknown compounds and for confirming the identity of target analytes. researchgate.netnih.gov Unlike nominal mass instruments, HRMS provides the accurate mass of ions with high resolution, allowing for the determination of the elemental composition of the parent ion and its fragments. nih.gov
For this compound, the theoretical exact mass of the protonated molecule ([C₁₀H₁₄N₂O₂ + H]⁺) is 195.1133. An HRMS instrument can measure this mass to within a few parts per million (ppm), which provides strong evidence for the compound's elemental formula, C₁₀H₁₅N₂O₂. This capability is crucial when identifying previously uncharacterized synthesis byproducts or metabolites in research matrices. By analyzing the accurate masses of fragment ions, fragmentation pathways can be proposed, further confirming the molecular structure.
Spectrophotometric and Electrochemical Detection Methods for In Vitro Reaction Monitoring
Monitoring the formation and degradation of "this compound" in vitro requires sensitive and selective detection methods. Spectrophotometry and electrochemistry offer powerful tools for real-time or high-throughput analysis.
Spectrophotometric Methods
Spectrophotometric detection of N-nitrosamines, a class of compounds to which "this compound" belongs, often relies on the cleavage of the N-NO bond. One common approach involves UV photolysis, which breaks this bond to yield nitrite (B80452) (NO₂⁻). nih.govresearchgate.net The resulting nitrite can then be quantified using a colorimetric reaction, frequently employing the Griess reagent, which forms a colored azo dye that can be measured spectrophotometrically. nih.gov This principle can be adapted for the detection of "this compound".
Another spectrophotometric strategy involves the use of fluorescent probes. For instance, after UV irradiation to cleave the nitrosamine, the resulting amine can be reacted with a fluorogenic reagent like fluorescamine (B152294) to produce a fluorescent product, which can be quantified. nih.gov
A more direct approach involves colorimetric assays where the nitrosamine photochemically nitrosates an indicator molecule. For example, the detection of N-nitrosodimethylamine (NDMA) has been achieved through the photochemical nitrosation of a naphtholsulfonate indicator, which then coordinates with iron(II) ions to form a colored complex. acs.org This method could potentially be adapted for "this compound".
| Method | Principle | Typical Wavelength | Remarks |
| UV-Photolysis with Griess Reagent | Photolytic cleavage of N-NO bond to form nitrite, followed by colorimetric reaction. nih.gov | 542 nm nih.gov | Indirect detection method. |
| UV-Photolysis with Fluorescamine | Photolytic cleavage of N-NO bond to form an amine, followed by reaction with a fluorescent probe. nih.gov | Excitation/Emission wavelengths vary with the fluorophore. | Offers high sensitivity. |
| Colorimetric Assay | Photochemical nitrosation of a chemical indicator by the nitrosamine. acs.org | Dependent on the indicator-metal complex formed. | Allows for direct visual detection. acs.org |
Electrochemical Detection Methods
Electrochemical methods provide an alternative with high sensitivity and the potential for miniaturization and portability. nih.gov The direct electrochemical oxidation or reduction of many N-nitrosamines can be challenging. nih.gov Therefore, indirect detection methods are often employed.
One innovative approach is the use of molecularly imprinted polymers (MIPs) as recognition elements in sensors. nih.govresearchgate.net A MIP can be designed to selectively bind "this compound", and this binding event can be transduced into an electrochemical signal. For other nitrosamines like NDMA, MIP-based sensors have demonstrated low detection limits. nih.gov
DNA-based biosensors represent another promising strategy. These sensors utilize the interaction between N-nitrosamines and DNA, which can be measured electrochemically. For example, a biosensor using DNA immobilized on a glassy carbon electrode has been developed for the detection of N-nitrosodimethylamine (NDMA) and N-nitrosodiethanolamine (NDEA). nih.gov The interaction of the nitrosamine with the DNA leads to a change in the electrochemical signal. nih.gov
Other electrochemical techniques that have been applied to nitrosamine detection include amperometry at chemically modified electrodes and various voltammetric methods like differential pulse voltammetry and square-wave voltammetry. researchgate.netnih.govacs.org
| Method | Principle | Key Features |
| Molecularly Imprinted Polymer (MIP) Sensors | A polymer synthesized to have specific recognition sites for the target analyte, leading to a measurable electrochemical response upon binding. nih.govresearchgate.net | High selectivity and sensitivity, potential for reusability. nih.gov |
| DNA-Based Biosensors | Utilizes the interaction of the nitrosamine with DNA immobilized on an electrode surface, causing a change in the electrochemical signal. nih.gov | High sensitivity, useful for detecting mutagenic potential. |
| Amperometry at Modified Electrodes | Measurement of the current generated by the oxidation or reduction of the nitrosamine (or its derivative) at an electrode with a modified surface. acs.org | Can offer enhanced sensitivity and selectivity. |
Sample Preparation Strategies for Diverse Chemical Matrices
The effective extraction and cleanup of "this compound" from complex matrices is a critical step prior to analysis to remove interfering substances and concentrate the analyte. The choice of sample preparation technique depends heavily on the nature of the matrix (e.g., aqueous solutions, biological samples, food products, or pharmaceutical formulations).
Liquid-Liquid Extraction (LLE)
A traditional and widely used technique, LLE involves the partitioning of the analyte between two immiscible liquid phases. For N-nitrosamines, dichloromethane (B109758) has been a common extraction solvent. grupobiomaster.com However, due to environmental and health concerns, alternative solvents are being explored.
Solid-Phase Extraction (SPE)
SPE is a more modern and efficient technique that involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For N-nitrosamines, C18 is a commonly used sorbent phase. rsc.org SPE offers advantages such as higher recovery, reduced solvent consumption, and easier automation compared to LLE. mdpi.com
Microextraction Techniques
To further reduce solvent usage and sample volume, various microextraction techniques have been developed. These are considered environmentally friendly "green" analytical chemistry approaches. mdpi.com
Solid-Phase Microextraction (SPME): A fiber coated with a suitable stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed into the analytical instrument, typically a gas chromatograph. qascf.com
Disposable Pipette Extraction (DPX): This is a rapid and efficient SPE-based method that utilizes a pipette tip containing a small amount of sorbent. It allows for fast extraction and requires minimal solvent. rsc.org
Dispersive Liquid-Liquid Microextraction (DLLME): This technique involves the injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample. This creates a cloudy solution with a large surface area for rapid extraction of the analyte into the fine droplets of the extraction solvent. mdpi.com
Other Extraction Techniques
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. SFE is particularly useful for extracting analytes from solid or semi-solid matrices. usda.gov
Dynamic Headspace (DHS): This technique is suitable for volatile or semi-volatile compounds. An inert gas is passed through the headspace above the sample, and the volatilized analytes are trapped on a sorbent before analysis. grupobiomaster.com
Ultrasound-Assisted Extraction (UAE): The use of ultrasound can enhance the efficiency of solvent extraction from solid and semi-solid samples. mdpi.com
| Technique | Matrix Applicability | Principle | Advantages |
| Liquid-Liquid Extraction (LLE) | Aqueous solutions, liquid foods grupobiomaster.com | Partitioning of the analyte between two immiscible liquids. | Simple, well-established. |
| Solid-Phase Extraction (SPE) | Aqueous solutions, pharmaceuticals, food extracts rsc.orgmdpi.com | Analyte is retained on a solid sorbent and then eluted. | High recovery, reduced solvent use, automation potential. mdpi.com |
| Solid-Phase Microextraction (SPME) | Water, food (headspace) qascf.com | Adsorption of analyte onto a coated fiber. | Solvent-free, sensitive. |
| Disposable Pipette Extraction (DPX) | Pharmaceuticals, aqueous solutions rsc.org | SPE performed in a pipette tip. | Fast, minimal solvent consumption. rsc.org |
| Supercritical Fluid Extraction (SFE) | Solid and semi-solid samples (e.g., food) usda.gov | Extraction using a supercritical fluid. | Selective, environmentally friendly. |
| Dynamic Headspace (DHS) | Water, food, beverages grupobiomaster.com | Purging of volatile analytes from the headspace onto a trap. | Good for volatile compounds, can be automated. grupobiomaster.com |
Formation Pathways and Precursor Chemistry in Chemical Systems
Mechanisms of N-Nitrosamine Formation from Amines and Nitrosating Agents
N-nitrosamines are formed from the reaction of a nitrosating agent with a secondary or, in some cases, a tertiary amine. Secondary amines are generally considered the most reactive precursors for the formation of stable N-nitrosamines. zenovel.com The fundamental reaction involves the transfer of a nitroso group (-N=O) to the amine nitrogen.
R₂NH (secondary amine) + HNO₂ (nitrous acid) → R₂N-N=O (N-nitrosamine) + H₂O
The reaction mechanism proceeds via the nucleophilic attack of the unprotonated amine on the nitrosating agent. nih.gov
The rate of N-nitrosamine formation is influenced by several key factors, including pH, temperature, and the presence of catalysts or inhibitors.
pH: The nitrosation of secondary amines is highly pH-dependent. The reaction rate is typically maximal in the acidic pH range of approximately 2.5 to 3.4. nih.gov This is because the formation of the active nitrosating agent, dinitrogen trioxide (N₂O₃), from nitrous acid is favored under acidic conditions. However, at very low pH, the amine precursor becomes protonated, which deactivates its nucleophilic character and slows the reaction. zenovel.comnih.gov While acidic conditions are optimal, nitrosation can also occur at neutral or even basic pH, particularly in the presence of certain catalysts like formaldehyde (B43269). acs.orgresearchgate.net
Temperature: Like most chemical reactions, the rate of nitrosation generally increases with temperature. netsolwater.com However, significant formation has also been observed in frozen systems, which can be relevant in the context of certain food products. netsolwater.com
Catalysts and Inhibitors: The nitrosation reaction can be accelerated by certain substances. Thiocyanate (B1210189), found in human saliva, is a known catalyst. netsolwater.com Carbonyl compounds, such as formaldehyde, can also enhance N-nitrosamine formation. acs.org Conversely, compounds like ascorbic acid (vitamin C) can inhibit nitrosation by reacting with the nitrosating agent more rapidly than the amine. netsolwater.com
The following table summarizes the key conditions affecting N-nitrosamine formation:
Table 1: Factors Influencing N-Nitrosamine Formation
| Factor | Effect on Nitrosation Rate | Optimal Conditions/Remarks |
|---|---|---|
| pH | Highly influential | Maximum rate typically between pH 2.5 and 3.4. nih.gov |
| Temperature | Generally increases with temperature | Formation can also occur at low temperatures (e.g., in frozen media). netsolwater.com |
| Amine Concentration | Directly proportional | Higher precursor concentration leads to higher formation rates. |
| Nitrosating Agent Concentration | Directly proportional | Higher concentration of agents like nitrite (B80452) increases formation. |
| Catalysts | Increases rate | Examples include thiocyanate and formaldehyde. acs.orgnetsolwater.com |
| Inhibitors | Decreases rate | Examples include ascorbic acid and polyphenols. netsolwater.com |
The structure of the amine precursor plays a crucial role in determining the rate of nitrosation.
Amine Type: Secondary amines are the most readily nitrosated precursors, forming stable N-nitrosamines. zenovel.com Tertiary amines can also undergo nitrosation, but the reaction is generally much slower and involves a dealkylation step. nih.gov Primary amines form unstable nitrosamines that typically decompose rapidly. zenovel.com
Basicity: The basicity of the amine, indicated by its pKa value, affects its reactivity. Less basic amines are generally less nucleophilic and thus react more slowly with nitrosating agents. nih.gov
Steric Hindrance: Increased steric hindrance around the nitrogen atom can impede the approach of the nitrosating agent, thereby reducing the reaction rate.
Identification of Precursors Relevant to 3-[Benzyl(nitroso)amino]propan-1-ol (B6257357)
The direct precursor to this compound is the secondary amine N-benzyl-3-aminopropan-1-ol . This compound possesses the necessary secondary amine functional group that is susceptible to nitrosation. The formation of this compound occurs through the reaction of N-benzyl-3-aminopropan-1-ol with a nitrosating agent, following the general mechanism described above.
The synthesis of N-benzyl-3-aminopropan-1-ol itself can be achieved through various organic synthesis routes, often starting from 3-amino-1-propanol and benzylating the amino group.
Environmental and Industrial Chemical Contexts of Nitrosamine (B1359907) Generation (Focus on chemical processes and conditions)
The formation of N-nitrosamines like this compound is a concern in various industrial settings where the precursor amines and nitrosating agents may coexist.
Chemical Manufacturing: The synthesis of pharmaceuticals, pesticides, and other organic chemicals can involve the use of secondary amines and nitrosating agents. aifa.gov.itpharmaceuticalonline.com For instance, nitrous acid or its salts may be used in certain reaction steps, such as quenching residual azides. fda.govnih.gov If a secondary amine like N-benzyl-3-aminopropan-1-ol is present as a starting material, intermediate, or impurity in the same or subsequent steps, there is a risk of nitrosamine formation. acs.org
Rubber Industry: The rubber industry is a well-documented environment for nitrosamine formation. netsolwater.comaifa.gov.itosha.gov Various secondary amines are used as accelerators in the vulcanization process. These can react with nitrosating agents, which may be present as additives (e.g., retarders) or formed from nitrogen oxides in the air. osha.govmywastesolution.com
Industrial Wastewater: Wastewater from chemical plants, pharmaceutical manufacturing, and other industries can contain a complex mixture of organic and inorganic compounds, including amines and nitrites. ngoenvironment.comadventchembio.com The conditions within wastewater treatment facilities, such as varying pH and the presence of oxidizing agents, can be conducive to the formation of N-nitrosamines.
The following table outlines potential industrial scenarios for the formation of this compound.
Table 2: Potential Industrial Contexts for the Formation of this compound
| Industrial Setting | Potential Sources of N-benzyl-3-aminopropan-1-ol | Potential Sources of Nitrosating Agents | Favorable Conditions |
|---|---|---|---|
| Chemical Synthesis | Starting material, intermediate, or impurity in the synthesis of other chemicals. | Use of nitrite salts (e.g., NaNO₂), nitrous acid, or other nitrosating agents in the process. pharmaceuticalonline.comfda.govnih.gov | Acidic reaction conditions, elevated temperatures. nih.gov |
| Pharmaceutical Manufacturing | As a precursor or impurity in active pharmaceutical ingredient (API) synthesis. | Nitrite impurities in excipients or reagents. acs.org | Acidic pH during certain manufacturing steps. fda.gov |
| Industrial Wastewater | Discharge from chemical or pharmaceutical manufacturing facilities. | Presence of nitrites from various industrial processes or as a result of nitrification. ngoenvironment.comadventchembio.com | Variable pH and temperature, presence of catalysts. |
Future Research Directions and Emerging Methodologies
Innovations in Synthetic Chemistry for Complex Nitrosamino Alcohol Structures
The synthesis of structurally complex molecules like 3-[Benzyl(nitroso)amino]propan-1-ol (B6257357) requires versatile and efficient chemical strategies. Future advancements will likely focus on modular and stereoselective methods that allow for precise control over the molecular architecture.
The precursor to our target molecule, a chiral amino alcohol, is a key structural motif found in many biologically active compounds and pharmaceuticals. frontiersin.orgnih.govnih.gov Traditional synthesis of these compounds often involves multiple steps and may lack stereoselectivity. nih.govwestlake.edu.cn Emerging methodologies are moving towards more efficient, one-step processes. Innovations in this area include:
Catalytic Asymmetric Synthesis : Chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines are a novel strategy for producing chiral β-amino alcohols. westlake.edu.cn This approach uses a radical polar crossover mechanism to control both chemical and stereochemical selectivity, offering a modular path to high-value compounds from readily available starting materials. westlake.edu.cn
Biocatalysis : The use of engineered enzymes, such as amine dehydrogenases (AmDHs), presents a green and highly selective alternative for synthesizing chiral amino alcohols. nih.govacs.org These enzymes can direct the asymmetric reductive amination of hydroxy ketones to produce vicinal amino alcohols with very high enantioselectivity (>99% ee). acs.org This biocatalytic approach operates under mild conditions and uses ammonia (B1221849) as an inexpensive amino donor. nih.govnih.gov
Once the secondary amino alcohol precursor is formed, the introduction of the nitroso group is the final key step. While classic methods often use agents like sodium nitrite (B80452) under acidic conditions, these can lack functional group tolerance. acs.org Modern innovations aim for milder and more efficient N-nitrosation:
Solvent-Free and Metal-Free Conditions : The use of reagents like tert-butyl nitrite (TBN) allows for the N-nitrosation of secondary amines under solvent-free, metal-free, and acid-free conditions. This method shows broad substrate scope and is compatible with sensitive functional groups. rsc.org
Novel Nitrosating Agents : New reagents, such as N-nitrososulfonamide, can act as a source for transnitrosation under mild conditions, offering high stability and functional group tolerance. organic-chemistry.org
Table 1: Emerging Synthetic Methodologies for N-Nitrosamino Alcohol Construction
| Methodology | Description | Key Advantages | Relevant Step |
|---|---|---|---|
| Cr-Catalyzed Asymmetric Coupling | Cross-coupling of aldehydes and imines using a chromium catalyst to form chiral β-amino alcohols. westlake.edu.cn | Modular, high stereoselectivity, uses readily available starting materials. westlake.edu.cn | Amino Alcohol Synthesis |
| Engineered Amine Dehydrogenases (AmDHs) | Biocatalytic reductive amination of α-hydroxy ketones using engineered enzymes. nih.govacs.org | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govnih.govacs.org | Amino Alcohol Synthesis |
| tert-Butyl Nitrite (TBN) Nitrosation | N-nitrosation of secondary amines using TBN under solvent- and acid-free conditions. rsc.org | High yields, broad substrate scope, tolerance for sensitive functional groups. rsc.org | N-Nitrosation |
| Transnitrosation Reagents | Use of stable reagents like N-nitrososulfonamide to transfer a nitroso group. organic-chemistry.org | Mild conditions, high functional group tolerance, stable and easy to handle. organic-chemistry.org | N-Nitrosation |
Advanced Spectroscopic and Imaging Techniques for In Situ Mechanistic Studies
Understanding the formation, degradation, and reaction mechanisms of N-nitrosamino alcohols requires observing these processes as they happen. Advanced in situ spectroscopic and imaging techniques are critical for capturing the transient intermediates and dynamic changes that define a chemical reaction.
The detection and quantification of nitrosamines, often present at trace levels, has driven the development of highly sensitive analytical methods. sepscience.comresearchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for this type of analysis. lcms.cz
LC-MS/MS : Tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for quantifying known nitrosamines by monitoring specific multiple reaction monitoring (MRM) transitions. sigmaaldrich.comshimadzu.com This technique is robust and can be optimized to reduce background interference, making it suitable for routine analysis. sepscience.com
High-Resolution Mass Spectrometry (HRMS) : For identifying unknown impurities or for methods requiring very high specificity, LC-HRMS is employed. sigmaaldrich.comthermofisher.comnih.gov Instruments like the Orbitrap can perform targeted single-ion monitoring (t-SIM) and parallel reaction monitoring (PRM) to accurately quantify multiple nitrosamines simultaneously. thermofisher.com
Beyond simple detection, the goal is to monitor reactions in real time. In situ techniques allow researchers to probe the reaction environment directly, providing a wealth of mechanistic data. numberanalytics.comnumberanalytics.com
In Situ Spectroscopy : Techniques like infrared (IR) and Raman spectroscopy can be integrated directly into reaction vessels. numberanalytics.comfrontiersin.org For instance, a versatile method using mid-range infrared optical fibers connected to an FT-IR spectrometer allows for the monitoring of reactions under various conditions, including high pressure and temperature. optica.org This provides real-time concentration profiles of reactants and products. acs.org
In Situ Imaging : Emerging imaging technologies offer the ability to visualize chemical processes at the nanoscale. Liquid-phase transmission electron microscopy (LP-TEM) using specialized 2D-heterostructure liquid cells allows for the observation of solution-phase reactions with sub-nanometer resolution. nih.govnih.gov Another novel approach, Quantum-enabled Chemical Operando Microscopy (QCOM), uses atomic-scale quantum sensors to image local changes in physical quantities during a reaction, enabling the direct, quantitative imaging of phenomena such as free radical formation. chemrxiv.org
Table 2: Comparison of Advanced Analytical and In Situ Techniques
| Technique | Principle | Application for N-Nitrosamino Alcohols | Key Benefit(s) |
|---|---|---|---|
| LC-MS/MS | Chromatographic separation followed by mass analysis of precursor and fragment ions. sigmaaldrich.comshimadzu.com | Highly sensitive and selective quantification of target compounds like this compound. sepscience.com | Gold standard for trace-level quantification; high robustness. lcms.cz |
| LC-HRMS | Chromatographic separation followed by high-resolution mass analysis (e.g., Orbitrap). nih.gov | Identification and quantification of known and unknown nitrosamines and their degradation products. thermofisher.com | High mass accuracy and specificity; suitable for complex matrices. sigmaaldrich.comthermofisher.com |
| In Situ IR/Raman Spectroscopy | Probing vibrational modes of molecules directly within a reaction vessel to monitor changes in chemical bonding. frontiersin.org | Real-time monitoring of the synthesis or degradation of this compound. optica.orgacs.org | Provides kinetic data and identifies reaction intermediates. numberanalytics.com |
| In Situ TEM/QCOM | Direct imaging of nanoscale reaction dynamics in solution or using quantum sensors. nih.govchemrxiv.org | Visualizing the formation pathways and tracking reactive intermediates at the nanoscale. nih.govchemrxiv.org | Unprecedented spatiotemporal resolution for mechanistic discovery. nih.govchemrxiv.org |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding of N-Nitrosamino Alcohols
The complexity of reaction pathways for N-nitrosamino alcohols necessitates a synergistic approach, combining experimental data with the predictive power of computational chemistry. This integration allows for the validation of proposed mechanisms, the prediction of reactivity, and the rational design of future experiments. nih.govplos.org
Quantum mechanical (QM) calculations have become an indispensable tool for studying nitrosamine (B1359907) chemistry. nih.govusp.org
Elucidating Reaction Mechanisms : QM calculations can model the entire reaction coordinate for the formation or degradation of a nitrosamine. mdpi.com For example, studies on N-nitrosodimethylamine (NDMA) have used QM to identify different degradation pathways, such as H-atom abstraction or HO• radical addition, and to calculate the activation energies for each pathway. mdpi.com This same approach could be applied to this compound to understand its stability and potential degradation products.
Predicting Reactivity and Potency : Researchers are using QM calculations to understand the structural features that influence the carcinogenic potency of nitrosamines. nih.govfrontiersin.orgnih.gov By calculating the free energy profiles for metabolic activation pathways, scientists can distinguish between carcinogenic and non-carcinogenic molecules. frontiersin.orgnih.gov This computational insight can help prioritize which novel nitrosamines require more rigorous toxicological testing. usp.org
The true power of this approach lies in the feedback loop between theory and practice. nih.gov
Validating Computational Models : Experimental results from kinetic studies or product analysis are used to validate and refine computational models. researchgate.net For instance, the enhancement of N-nitrosamine formation in the presence of carbonyl compounds was explored experimentally and then explained mechanistically using QM computations, which identified the roles of iminium ion and carbinolamine intermediates. nih.govacs.org
Guiding Experimental Design : Computational screening can predict the properties of novel compounds or the outcomes of different reaction conditions, guiding experimental chemists toward the most promising targets and saving significant time and resources. nih.govsaudijournals.com This integrated workflow is accelerating the discovery of new materials and providing a deeper fundamental understanding of complex chemical processes. saudijournals.com
Q & A
Q. What are the recommended synthetic routes for 3-[Benzyl(nitroso)amino]propan-1-ol, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves nitrosation of a benzylamine precursor followed by propanol functionalization. Key steps include:
- Nitrosation: Reacting benzylamine derivatives with sodium nitrite (NaNO₂) under acidic conditions (e.g., HCl) at 0–5°C to minimize side reactions .
- Propanol Backbone Assembly: Coupling the nitroso-amine intermediate with 1,3-propanediol derivatives via nucleophilic substitution or reductive amination, using catalysts like Pd/C or Ti-mediated coupling .
- Optimization: Control pH (<3) during nitrosation to prevent decomposition, and use inert atmospheres (N₂/Ar) to avoid oxidation. Yields >70% are achievable with stoichiometric monitoring via HPLC .
Q. How can NMR spectroscopy be applied to characterize this compound?
Methodological Answer:
- ¹H NMR: The benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while the nitroso group (N=O) deshields adjacent protons, producing distinct splitting patterns for the propanol chain (δ 3.5–4.0 ppm for CH₂OH and δ 2.5–3.0 ppm for N-CH₂) .
- ¹³C NMR: The nitroso nitrogen induces downfield shifts in adjacent carbons (e.g., C-N=O at ~150 ppm). The propanol backbone carbons resonate at δ 60–70 ppm (C-OH) and δ 40–50 ppm (N-CH₂) .
- Validation: Compare with spectra of analogous compounds (e.g., 3-(Benzyloxy)propan-1-ol) to confirm assignments .
Q. What purification strategies are effective for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) to separate nitroso byproducts. Monitor fractions via TLC (Rf ~0.4) .
- Recrystallization: Dissolve crude product in hot ethanol, then cool to -20°C. Achieves >95% purity for crystallography or bioassays .
- HPLC: Reverse-phase C18 columns with acetonitrile/water (60:40) resolve nitroso isomers .
Advanced Research Questions
Q. How can researchers address instability of the nitroso group during storage or experimental workflows?
Methodological Answer:
- Storage: Store at -80°C in amber vials under argon. Avoid exposure to light, moisture, or transition metals (e.g., Fe³⁺) that catalyze decomposition .
- Stabilizers: Add 1% ascorbic acid to aqueous solutions to scavenge free radicals .
- In Situ Monitoring: Use UV-Vis spectroscopy (λmax ~250 nm for nitroso) to track degradation kinetics .
Q. What mechanistic insights explain contradictory bioactivity data for nitroso-amine derivatives in pharmacological studies?
Methodological Answer:
- Metabolic Variability: Nitroso compounds may act as prodrugs, releasing nitric oxide (NO) under enzymatic (e.g., CYP450) or pH-dependent conditions, leading to variable activity across cell lines .
- Redox Sensitivity: Bioactivity discrepancies arise from differing intracellular glutathione levels, which reduce nitroso groups to inactive amines. Pre-treat cells with buthionine sulfoximine (BSO) to standardize redox conditions .
- Dose-Response Curves: Use Hill slope analysis to distinguish between receptor-specific effects (steep slopes) and non-specific interactions (shallow slopes) .
Q. What analytical techniques are recommended for quantifying nitrosamine impurities in this compound?
Methodological Answer:
- LC-MS/MS: Employ multiple reaction monitoring (MRM) for nitrosamine-specific transitions (e.g., m/z 120→90 for N-nitrosodimethylamine analogs). Achieve detection limits <0.1 ppm .
- GC-ECD: Use electron capture detection for volatile nitrosamines after derivatization with heptafluorobutyric anhydride (HFBA) .
- Validation: Cross-reference with TGA regulatory guidelines for nitrosamine limits (e.g., AI ≤ 26 ng/day) .
Q. How can computational tools predict feasible retrosynthetic pathways for nitroso-propanol derivatives?
Methodological Answer:
- AI-Driven Platforms: Tools like Pistachio and Reaxys propose routes using nitroso-amine coupling or propanol backbone modifications. Prioritize one-step syntheses with high atom economy (>80%) .
- Density Functional Theory (DFT): Calculate transition-state energies for nitrosation steps to optimize reaction barriers (e.g., ΔG‡ < 25 kcal/mol) .
- Validation: Compare predicted routes with literature analogs (e.g., Elagolix Nitroso synthesis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
